Salicin 6-phosphate

Description

Properties

Molecular Formula |

C13H19O10P |

|---|---|

Molecular Weight |

366.26 g/mol |

IUPAC Name |

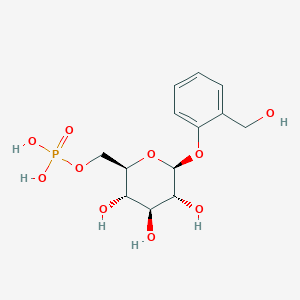

[(2R,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[2-(hydroxymethyl)phenoxy]oxan-2-yl]methyl dihydrogen phosphate |

InChI |

InChI=1S/C13H19O10P/c14-5-7-3-1-2-4-8(7)22-13-12(17)11(16)10(15)9(23-13)6-21-24(18,19)20/h1-4,9-17H,5-6H2,(H2,18,19,20)/t9-,10-,11+,12-,13-/m1/s1 |

InChI Key |

FSJKOMDYZYBBLV-UJPOAAIJSA-N |

SMILES |

C1=CC=C(C(=C1)CO)OC2C(C(C(C(O2)COP(=O)(O)O)O)O)O |

Isomeric SMILES |

C1=CC=C(C(=C1)CO)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)COP(=O)(O)O)O)O)O |

Canonical SMILES |

C1=CC=C(C(=C1)CO)OC2C(C(C(C(O2)COP(=O)(O)O)O)O)O |

Origin of Product |

United States |

Chemical Reactions Analysis

Phosphorylation via the Phosphotransferase System (PTS)

Salicin 6-phosphate is synthesized through the PTS-mediated transport of salicin into the cytoplasm. This reaction couples sugar translocation with phosphorylation:

-

Mechanism : The PTS system (notably AscF) transfers a phosphate group from phosphoenolpyruvate (PEP) to salicin during its transport across the cell membrane. This dual-function system enables energy-efficient substrate uptake .

-

Key Enzyme : AscF (UniProt ID: P24241) facilitates the phosphorylation and translocation of salicin, cellobiose, and arbutin .

Hydrolysis by 6-Phospho-Beta-Glucosidases

Once intracellular, this compound undergoes hydrolysis to release metabolizable sugars and phenolic aglycones:

-

Enzymatic Specificity :

-

Structural Basis : The β-glucosidase activity involves cleavage of the glycosidic bond, releasing glucose-phosphate and the phenolic moiety (salicyl alcohol) .

Cross-Feeding Interaction in Microbial Co-Cultures

This compound facilitates metabolic cross-talk between bacterial species. In a Rahnella aquatilis–Pseudomonas fluorescens co-culture:

-

Synergistic Pathway :

Additional Reactions Involving Protein Interactions

This compound participates in phosphotransfer reactions with histidine kinases:

Comparison with Similar Compounds

Structural Similarities and Differences

Salicin 6-phosphate shares structural homology with other phosphorylated glycosides and hexose phosphates. Key comparable compounds include:

Table 1: Structural Comparison of this compound and Analogues

Key Observations :

- Backbone Variation: this compound and arbutin 6-phosphate are glycosides with aromatic aglycones (salicyl alcohol vs. hydroquinone), while glucose 6-phosphate and fructose 6-phosphate are monosaccharide phosphates .

- Phosphorylation Site : All compounds feature a phosphate group at the C6 position, enabling participation in kinase-mediated metabolic reactions .

Metabolic Roles and Pathways

Table 2: Functional Comparison in Metabolic Contexts

Functional Insights :

- This compound : Uniquely links secondary plant metabolism (shikimate pathway) to glycolysis via its role in microbial salicin degradation. Its transient intracellular presence (undetected in supernatants) suggests rapid conversion to G6P .

- Arbutin 6-Phosphate: Analogous to this compound but linked to hydroquinone production, enhancing stress tolerance in plants .

- Glucose 6-Phosphate : A universal hub metabolite, contrasting with this compound’s specialized role in niche pathways .

Q & A

Q. What are reliable methods to detect and quantify salicin 6-phosphate in biological samples?

this compound can be detected using enzymatic assays coupled with chromatographic techniques. For example:

- HPLC Analysis : Use reversed-phase HPLC with trifluoroacetic acid (TFA) and acetonitrile gradients. Monitor retention times against standards, as demonstrated in salicin ester analyses .

- Enzymatic Hydrolysis : Incubate samples with β-glucosidase to hydrolyze this compound into salicyl alcohol and glucose 6-phosphate. Quantify products via spectrophotometry or mass spectrometry .

- Sample Preparation : Ensure proper cell lysis and metabolite extraction (e.g., cold methanol/water mixtures) to prevent degradation. Filter supernatants to remove interfering proteins .

Q. How is this compound synthesized or isolated for experimental use?

this compound is typically derived enzymatically from salicin via phosphorylation. Key steps include:

- Enzymatic Phosphorylation : Use purified kinases (e.g., hexokinase) in vitro with ATP as a phosphate donor. Monitor reaction progress using TLC or HPLC .

- Metabolic Engineering : In microbial systems (e.g., E. coli), engineer pathways to express salicin transporters and kinases. Validate synthesis via LC-MS and isotopic labeling .

Q. What are the primary metabolic pathways involving this compound?

this compound is a key intermediate in phenolic glycoside metabolism:

- Hydrolysis : Cleaved by phosphatases or β-glucosidases into salicyl alcohol and glucose 6-phosphate, linking it to glycolysis and secondary metabolite biosynthesis .

- Bacterial Degradation : In Pseudomonas-Rahnella co-cultures, this compound is intracellularly metabolized, requiring optimized lysis protocols for detection .

Advanced Research Questions

Q. How can metabolic network modeling resolve contradictions in this compound detection?

Discrepancies (e.g., absence in extracellular samples) may arise due to rapid intracellular processing. Strategies include:

- Compartment-Specific Analysis : Separate intracellular and extracellular fractions immediately post-harvest. Use quenching agents (e.g., liquid nitrogen) to halt enzymatic activity .

- Computational Flux Analysis : Apply integer programming models to map reaction networks. For example, model host-pathway interactions to identify bottlenecks in this compound accumulation .

Q. What experimental conditions optimize this compound stability in long-term studies?

Stability depends on storage and handling:

Q. How do co-culture systems enhance this compound utilization studies?

Co-cultures (e.g., Pseudomonas with Rahnella) mimic natural metabolic interactions:

- Division of Labor : Design systems where one strain phosphorylates salicin, and another processes downstream metabolites. Monitor cross-feeding via isotopic tracing .

- Gene Knockout Validation : Use CRISPR/Cas9 to disrupt competing pathways (e.g., glucose 6-phosphate dehydrogenases) and redirect flux toward this compound .

Q. What advanced techniques validate this compound’s role in enzyme kinetics?

- Isothermal Titration Calorimetry (ITC) : Measure binding affinity of this compound to kinases/phosphatases. Compare with analogs (e.g., glucose 6-phosphate) to assess specificity .

- Molecular Dynamics Simulations : Model interactions between this compound and active sites of β-glucosidases. Identify residues critical for substrate recognition .

Methodological Best Practices

- Data Reproducibility : Document protocols using FAIR principles (Findable, Accessible, Interoperable, Reusable). Include raw chromatograms, enzyme lot numbers, and strain genotypes .

- Contradiction Resolution : When results conflict with literature (e.g., undetected extracellular this compound), validate extraction protocols and consider species-specific pathway variations .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.